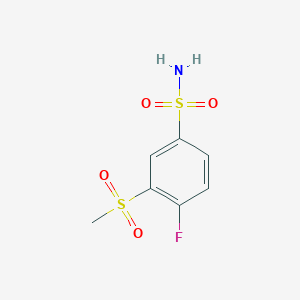

4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQGJUXHYMFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Electronic Structure Characterization of 4 Fluoro 3 Methanesulfonylbenzene 1 Sulfonamide

Conformational Analysis of 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide

Key rotational barriers will influence the preferred conformations. The rotation around the aryl-S bond of the sulfonamide group can be influenced by steric hindrance from the adjacent methanesulfonyl group and the fluorine atom. Similarly, the orientation of the amino group of the sulfonamide moiety is a critical conformational parameter. It is anticipated that the molecule will adopt a conformation that minimizes steric repulsion between the bulky sulfonyl groups and the fluorine atom. The presence of intramolecular hydrogen bonding between the amino hydrogens of the sulfonamide and the oxygen atoms of the methanesulfonyl group could also play a role in stabilizing certain conformations, although this is likely to be a minor contribution in the absence of specific geometric advantages.

To illustrate the potential conformational space, a table of key dihedral angles and their expected impact on molecular geometry is provided below.

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| C(2)-C(1)-S(sulfonamide)-N | Rotation of the sulfonamide group | Orientations that minimize steric clash with the ortho-methanesulfonyl group. |

| C(4)-C(3)-S(methanesulfonyl)-C(methyl) | Rotation of the methanesulfonyl group | Staggered conformations of the methyl group relative to the benzene (B151609) ring. |

| C(1)-S(sulfonamide)-N-H | Orientation of the amino group | Positions that allow for potential intermolecular hydrogen bonding in the solid state. |

The interplay of these rotational degrees of freedom results in a complex potential energy surface. Computational modeling would be required to precisely determine the global and local energy minima corresponding to the most stable conformations of the molecule.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like this compound. researchgate.netnih.govelectrochemsci.org Such studies can provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic properties. nih.govelectrochemsci.org Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. electrochemsci.org For this compound, the electron-withdrawing nature of the fluorine and sulfonyl groups is expected to lower the energy of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. electrochemsci.org Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this molecule, the oxygen atoms of the sulfonyl groups and the fluorine atom are expected to be regions of high negative potential, while the hydrogen atoms of the sulfonamide group will exhibit positive potential.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution. This can help in understanding the polarity of bonds and the reactivity of different atomic sites.

The following table summarizes the types of data that would be generated from a DFT study and their significance.

| Calculated Property | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. electrochemsci.org |

| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites. electrochemsci.org |

| Mulliken Atomic Charges | Quantifies the charge on each atom. |

While a specific DFT study on this compound is not available in the public domain, the principles derived from studies on similar sulfonamide-containing molecules suggest that the combination of the fluoro and two sulfonyl groups will render the aromatic ring electron-deficient. researchgate.netnih.gov

Intermolecular Interactions and Crystal Packing Motifs (Theoretical Perspective)

The solid-state structure of this compound will be governed by a variety of intermolecular interactions that dictate the crystal packing. Based on the functional groups present, several key interactions can be predicted to play a significant role.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the primary motif in the crystal structure will involve N-H···O hydrogen bonds, leading to the formation of chains, dimers, or more complex networks. researchgate.netnih.gov This is a common feature in the crystal structures of sulfonamides. nih.gov

Halogen Bonding and other Fluorine Interactions: The fluorine atom can participate in various weak intermolecular interactions. Due to its high electronegativity, the fluorine atom can act as a hydrogen bond acceptor in C-H···F interactions. Furthermore, short F···F contacts between adjacent molecules might be observed. researchgate.net Studies on 4-halobenzenesulfonamides have shown that the high electronegativity of fluorine can lead to unique packing arrangements, including the formation of intralayer π-π stacking. researchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring. The electron-deficient nature of the benzene ring in this molecule, due to the presence of multiple electron-withdrawing groups, might favor offset or parallel-displaced π-π stacking arrangements.

A theoretical consideration of the crystal packing suggests a layered structure, a common feature for sulfonamides. researchgate.net One can envision polar layers formed by the hydrogen-bonded sulfonamide and methanesulfonyl groups, with the fluorinated aromatic rings forming nonpolar regions between these layers. The specific arrangement will be a delicate balance of maximizing favorable interactions while minimizing steric repulsion.

The following table outlines the potential intermolecular interactions and their likely role in the crystal packing of this compound.

| Interaction Type | Donor/Acceptor Groups | Probable Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), S=O (acceptor) | Primary structure-directing motif, forming chains or sheets. researchgate.netnih.gov |

| Halogen Interactions | C-F | Can act as a weak hydrogen bond acceptor (C-H···F) or participate in F···F contacts. researchgate.netrsc.org |

| π-π Stacking | Benzene rings | Contributes to the cohesion between layers. |

| Dipole-Dipole Interactions | C-F, S=O bonds | Influences the relative orientation of molecules. |

Mechanism of Biological Action at the Molecular and Cellular Level for 4 Fluoro 3 Methanesulfonylbenzene 1 Sulfonamide

Elucidation of Molecular Targets and Binding Mechanisms

The efficacy of 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide is rooted in its ability to bind to and inhibit the function of specific enzymes. This interaction is governed by the distinct chemical features of the molecule, which allow it to fit into the active sites of its target enzymes.

A primary molecular target for many sulfonamides is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibitory activity of sulfonamides is directly linked to the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme.

The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion, which is essential for the catalytic activity of the enzyme. This binding is further stabilized by a network of hydrogen bonds with conserved amino acid residues within the active site. A key interaction involves the oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in human CA II). This tetrahedral coordination geometry around the zinc ion, involving three histidine residues and the sulfonamide inhibitor, effectively blocks the binding of the natural substrate, thus inhibiting the enzyme's function. While a crystal structure specific to this compound complexed with a carbonic anhydrase is not publicly available, the binding mode is inferred from numerous studies on structurally similar sulfonamides. The presence of the electron-withdrawing fluorine and methanesulfonyl groups on the benzene (B151609) ring is expected to influence the acidity of the sulfonamide proton and the electronic properties of the aromatic ring, potentially modulating the binding affinity for the zinc ion and interactions with the active site residues.

Table 1: Key Interactions of Sulfonamides with Carbonic Anhydrase Active Site

| Interacting Moiety of Sulfonamide | Enzyme Active Site Component | Type of Interaction | Significance |

|---|---|---|---|

| Deprotonated Sulfonamide Nitrogen | Zinc (II) ion | Coordination Bond | Anchors the inhibitor in the active site, mimicking the transition state. |

| Sulfonamide Oxygen Atoms | Thr199 Backbone Amide | Hydrogen Bond | Stabilizes the inhibitor-enzyme complex. |

In the context of its antibacterial action, this compound is understood to target dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its absence in humans makes it an ideal target for selective toxicity.

Sulfonamides act as competitive inhibitors of DHPS because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). The structural similarity allows the sulfonamide molecule to bind to the PABA-binding pocket of the DHPS active site. This competitive inhibition prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a crucial step in the synthesis of dihydrofolic acid, a precursor to folic acid.

The binding of sulfonamides to DHPS is influenced by interactions with key amino acid residues within the active site. While specific mutagenesis studies on the interaction of this compound with DHPS are not available, research on other sulfonamides has identified key residues that are critical for binding and the development of resistance. The benzene ring of the sulfonamide typically engages in hydrophobic interactions, while the sulfonamide group itself forms hydrogen bonds that mimic those of the carboxylate group of PABA. The specific substitutions on the benzene ring, such as the 4-fluoro and 3-methanesulfonyl groups, would be expected to modulate these interactions and influence the inhibitory potency.

Cellular Response Pathways and Signaling Cascades Alteration

The inhibition of molecular targets by this compound translates into significant alterations in cellular signaling and metabolic pathways. These downstream effects are responsible for the broader physiological and therapeutic outcomes associated with the compound.

Recent studies on a closely related compound, 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), have shed light on the potential neurological effects of such sulfonamides. Research has indicated that these compounds can modulate adenosine (B11128) levels in the brain, which has implications for neuroplasticity. One study demonstrated that 4-FBS could significantly lower adenosine levels in the striatum of mice.

Adenosine is an important neuromodulator that plays a role in various neurological processes, including synaptic transmission and plasticity. By reducing adenosine levels, this compound may influence dopaminergic and glutamatergic signaling, pathways that are critical for reward, motivation, and cognitive function. Sulfonamides that act as carbonic anhydrase inhibitors have been documented to enhance dopaminergic tone and normalize neuroplasticity by stabilizing glutamate (B1630785) release. This modulation of neurotransmitter systems could underlie potential therapeutic applications in neurological and psychiatric disorders.

The primary mechanism of antibacterial action for this compound is the disruption of the bacterial folate metabolic cycle. As previously mentioned, by competitively inhibiting dihydropteroate synthase (DHPS), the compound effectively halts the de novo synthesis of folic acid in susceptible bacteria.

Folic acid is a vital precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. It is also required for the synthesis of certain amino acids, such as methionine and glycine. By depriving the bacterial cell of essential folic acid, sulfonamides lead to the cessation of DNA replication, protein synthesis, and cell division, resulting in a bacteriostatic effect. This disruption of a fundamental metabolic pathway is the cornerstone of the antibacterial efficacy of the sulfonamide class of drugs. The presence of the fluoro and methanesulfonyl groups on the benzene ring of this compound likely influences its potency and spectrum of activity against different bacterial species by affecting its binding affinity to the DHPS enzyme.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS) |

| para-aminobenzoic acid (PABA) |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate |

| Dihydrofolic acid |

| Folic acid |

| Adenosine |

| Dopamine |

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Methanesulfonylbenzene 1 Sulfonamide Analogues

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine atoms into benzenesulfonamide (B165840) scaffolds can significantly modulate their biological activity and selectivity. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions with target proteins. nih.gov

In the context of carbonic anhydrase (CA) inhibitors, fluorination of the benzenesulfonamide ring has been a widely explored strategy to enhance inhibitory potency and isoform selectivity. nih.govnih.gov For instance, studies on substituted tri- and tetrafluorobenzenesulfonamides have shown that the position and number of fluorine atoms can lead to a broad range of binding affinities and selectivities for various human CA isoforms. nih.gov For example, 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides generally exhibit higher binding affinities for CAs compared to their 2,4-disubstituted-3,5,6-trifluoro counterparts. nih.gov

Furthermore, the "magic effect" of fluorine is not universal and its impact is highly dependent on its specific location within the inhibitor's structure. nih.gov A strategic placement of fluorine can either enhance or disrupt ligand-protein interactions. For example, in a series of benzenesulfonamide derivatives designed as anti-influenza hemagglutinin inhibitors, the addition of a fluorine or chlorine atom to the aromatic ring resulted in a 3- to 5-fold increase in inhibitory potency compared to the parent compound. nih.gov Conversely, in a different study on sulfonyl semicarbazide (B1199961) derivatives as CA inhibitors, the substitution with a fluorine atom at the para-position of the aromatic ring was detrimental to the inhibitory activity against hCA I. nih.gov

Research on fluorinated benzenesulfonamides has also demonstrated their potential as inhibitors of amyloid-β aggregation, a key factor in Alzheimer's disease. nih.govresearchgate.netstmarys-ca.edu The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety on a fluorinated scaffold was found to be crucial for activity. researchgate.net

While specific SAR data for 4-fluoro-3-methanesulfonylbenzene-1-sulfonamide is not extensively detailed in the provided search results, the general principles derived from analogous compounds suggest that the 4-fluoro substituent likely plays a critical role in modulating the electronic properties of the aromatic ring and influencing its interactions within a biological target's binding site.

Influence of Sulfonamide Moiety on Enzyme Inhibition and Receptor Affinity

The sulfonamide moiety (-SO₂NH₂) is a cornerstone in the design of a vast array of therapeutic agents, largely due to its critical role in enzyme inhibition and receptor binding. nih.gov Its ability to act as a potent zinc-binding group (ZBG) is particularly well-established, making it a central feature in the development of inhibitors for zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). nih.govnih.govtandfonline.com

In the active site of CAs, the sulfonamide group binds to the catalytic Zn(II) ion in its deprotonated form, disrupting the enzyme's normal catalytic cycle. nih.gov This interaction is a key determinant of the high affinity of sulfonamide-based inhibitors. X-ray crystallography studies have revealed that the sulfonamide moiety is typically buried deep within the active site, with the sulfonamide amine nitrogen directly coordinating to the zinc atom. nih.gov

Beyond its role as a ZBG, the sulfonamide group is a versatile hydrogen bond donor and acceptor. researchgate.netnih.gov The amide proton can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.netnih.gov These hydrogen bonding interactions with amino acid residues in the enzyme's active site contribute significantly to the binding affinity and specificity of the inhibitor. nih.gov For example, in CA inhibitors, the sulfonamide's O2 atom often accepts a hydrogen bond from the main-chain nitrogen of threonine 199, while the amine nitrogen donates a hydrogen bond to the same residue. nih.gov

The sulfonamide group's ability to engage in strong electrostatic and hydrogen bonding interactions makes it a privileged scaffold in drug design, extending beyond CA inhibitors to targets such as matrix metalloproteinases (MMPs). nih.govnih.gov

Systematic Structural Modifications and Their Effects on Potency and Selectivity

Systematic structural modifications of the this compound scaffold, including alterations to the aromatic ring substituents and the introduction of linkers, can profoundly impact the potency and selectivity of the resulting analogues.

Substituent Effects on Aromatic Ring

Substituents on the aromatic ring can be broadly classified as either electron-donating or electron-withdrawing, which in turn can activate or deactivate the ring towards certain reactions and influence its binding properties. libretexts.orglibretexts.org For example, in the design of selective carbonic anhydrase inhibitors, a "ring with two tails" approach has been employed, where the benzenesulfonamide ring acts as the core. nih.gov In this design, a halogen atom on the ring helps to orient the ring within the active site, affecting both affinity and selectivity. The two "tails," which are other substituents on the ring, play a crucial role in achieving isoform selectivity. nih.gov

The following table summarizes the effects of different substituents on the aromatic ring of benzenesulfonamide analogues from a study on anti-influenza hemagglutinin inhibitors. nih.gov

| Compound | R1 | R2 | R3 | EC₅₀ (µM) |

| 22 | 3-Cl | 4-Cl | H | 0.019 |

| 23 | 3-CF₃ | 4-Cl | H | 0.018 |

| 24 | 3-CN | H | H | 0.25 |

| 27 | 3-SO₂Me | H | H | 0.93 |

| 28 | 3-SO₂NH₂ | H | H | 0.21 |

EC₅₀ represents the concentration required to inhibit 50% of the cytopathic effect.

As the table demonstrates, the introduction of a second small hydrophobic group, such as a chloro or trifluoromethyl group, can lead to highly potent analogues. nih.gov In contrast, bulky hydrophobic groups or polar substituents like amides can abolish the anti-influenza activity. nih.gov

Linker Modifications and Their Implications

The incorporation of a linker moiety to connect the core pharmacophore to other chemical fragments is a common strategy in drug design to enhance potency and selectivity. The length, rigidity, and chemical nature of the linker can have a substantial impact on the binding affinity of the resulting molecule. researchgate.netnih.gov

An ideal linker should position the connected fragments in their optimal binding geometries without introducing excessive conformational flexibility, which can lead to an entropic penalty upon binding. researchgate.netnih.gov However, the flexibility and strain of a linker can significantly affect binding affinity, even when the binding fragments are optimally positioned. researchgate.netnih.gov

In the development of proteolysis-targeting chimeras (PROTACs) based on ABT-263, the bis(sulfonyl)benzene ring was utilized as a linkage vector. Attaching a linker to this ring resulted in a decrease in binding affinity, with the extent of this reduction depending on the nature of the linker. acs.org For instance, an alkyne-containing linker generally led to more potent PROTACs compared to the corresponding saturated linkers. acs.org

In another study on PI3K/mTOR dual inhibitors, the introduction of a hetero-linker into the structure of an inhibitor led to an increased activity. nih.gov This highlights that linker modifications can be a powerful tool to fine-tune the biological activity of a compound. The design of linkers is a critical aspect of fragment-based drug discovery, where seemingly minor changes in linker composition or length can lead to significant differences in potency. researchgate.net

Computational and in Silico Approaches in the Study of 4 Fluoro 3 Methanesulfonylbenzene 1 Sulfonamide

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is most often used to predict the binding mode of a small molecule ligand, such as 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them to identify the most favorable binding pose. This predictive capability is essential for understanding the structural basis of a compound's biological activity and for guiding further optimization. Molecular docking investigations are frequently used to screen potential ligands and rank them based on their predicted binding scores. nih.gov

Following the prediction of a binding mode, molecular docking software analyzes the specific interactions between the ligand and the protein. These interactions are critical for the stability of the ligand-protein complex and include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) and the methanesulfonyl group (-SO₂CH₃) in this compound contain hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in a protein's active site.

Electrostatic Interactions: The electronegative fluorine atom and the polar sulfonyl groups can participate in favorable electrostatic interactions with charged or polar residues.

Hydrophobic Interactions: The benzene (B151609) ring of the compound can form hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Binding energy calculations, typically presented as a docking score in units of kcal/mol, provide an estimation of the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores are instrumental in comparing different ligands or different binding poses of the same ligand, helping to prioritize compounds for experimental testing. nih.govnih.govmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide deep insights into its conformational flexibility both in solution and when bound to a biological target. By simulating the motion of the ligand-protein complex over a period of nanoseconds or longer, researchers can assess the stability of the predicted binding pose from molecular docking. rsc.org MD simulations can reveal how the ligand and protein adapt to each other, identify key stable interactions, and calculate more accurate binding free energies, offering a more dynamic and realistic picture of the molecular recognition process than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured activities against a specific target would be required.

The process involves:

Calculating Molecular Descriptors: For each compound, various numerical descriptors are calculated to represent its physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Model Development: Statistical methods, like multiple linear regression, are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability for predicting the activity of new, untested compounds. plos.org

A validated QSAR model can be a valuable tool for predicting the potency of newly designed analogues of this compound, thereby guiding synthetic efforts toward more active compounds.

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. Starting with the scaffold of this compound, a virtual library of analogues can be designed by systematically modifying its structure (e.g., changing substituents, altering functional groups).

This virtual library can then be screened against a target protein using high-throughput molecular docking. The results allow researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and biological evaluation, making the drug discovery process more efficient and cost-effective.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, which is employed when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net

If a set of active compounds related to this compound were known, a common pharmacophore model could be generated. This model would serve as a 3D query to search databases for new chemical entities that possess the required features, potentially leading to the discovery of novel compounds with similar or improved activity. nih.govnih.gov

Development of Derivatives and Analogues of 4 Fluoro 3 Methanesulfonylbenzene 1 Sulfonamide

Design Principles for Novel Fluorinated Sulfonamide Analogues

The design of new analogues of fluorinated sulfonamides is a rational, multi-faceted process aimed at optimizing the therapeutic potential of the lead compound. The presence of fluorine and the sulfonamide group are key considerations in this process, as they impart unique and valuable properties to the molecule. nih.govtandfonline.commdpi.comresearchgate.netresearchgate.net

Leveraging the Properties of Fluorine: The fluorine atom, despite its small size, has a profound impact on a molecule's physicochemical properties. tandfonline.com Its high electronegativity can alter the acidity (pKa) of nearby functional groups, which can be crucial for binding to a biological target or for improving bioavailability. nih.govmdpi.com Key design principles involving fluorine include:

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. nih.govtandfonline.com Strategically placing a fluorine atom at a metabolically vulnerable site on the molecule can prevent its breakdown by enzymes in the body, thereby increasing the drug's half-life and duration of action. tandfonline.comresearchgate.net

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing the binding affinity and potency of the analogue. researchgate.net

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. tandfonline.comresearchgate.net This property is carefully balanced to ensure adequate solubility.

Exploiting the Sulfonamide Moiety: The sulfonamide group (—SO₂NH₂) is a critical pharmacophore, a feature essential for biological activity. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, allowing it to anchor the molecule within the active site of a target enzyme or receptor. nih.gov A primary design strategy involves modifying the sulfonamide group to:

Target Specific Enzymes: The sulfonamide moiety is a well-known zinc-binding group, making it an excellent starting point for designing inhibitors of zinc-containing metalloenzymes, such as carbonic anhydrases. nih.govnih.govchemrxiv.org Derivatives are designed to enhance selectivity for a specific enzyme isoform, for example, tumor-associated carbonic anhydrases like hCA IX, over ubiquitously expressed ones to reduce side effects. nih.govchemrxiv.org

Improve "Druglikeness": Analogues are designed by replacing parts of the lead molecule with other groups to improve properties like solubility and bioavailability. For instance, introducing polar groups, such as hydroxyl or amide functionalities, can enhance aqueous solubility. acs.org

Pharmacophore-Based Design: This approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govresearchgate.netdovepress.com For sulfonamide derivatives, a typical pharmacophore model might include the sulfonamide group as a hydrogen-bonding feature, the aromatic ring as a hydrophobic element, and other specific acceptor or donor sites. nih.govresearchgate.net New analogues are then designed to fit this model, ensuring they retain the key interactions necessary for efficacy. nih.govdovepress.com

Synthesis and Biological Evaluation of Key Derivatives

The translation of design principles into tangible compounds requires robust synthetic chemistry strategies, followed by rigorous biological testing to assess their efficacy and properties.

Synthesis Strategies: The synthesis of novel benzenesulfonamide (B165840) derivatives typically involves multi-step procedures starting from commercially available materials. rsc.orgnih.gov Common synthetic routes include:

Nucleophilic Substitution: A frequent strategy involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine, leading to the formation of the sulfonamide bond. nih.govprepchem.com Variations in the amine component allow for the introduction of a wide range of functional groups and structural diversity.

Cross-Coupling Reactions: Modern catalytic methods, such as copper-catalyzed cross-coupling reactions, are employed to link the core sulfonamide structure to other molecular fragments, enabling the construction of complex analogues. nih.gov

Modification of the Aromatic Ring: Functional groups on the benzene (B151609) ring can be introduced or modified. For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be further derivatized. This allows for systematic exploration of how substituents at different positions affect activity.

A general synthetic scheme might start with sulfanilamide, which is then modified through reactions like chloroacetylation, followed by cyclization and condensation with various aldehydes to produce a library of diverse derivatives. rsc.org

Biological Evaluation: Once synthesized, the new derivatives undergo a battery of tests to determine their biological activity. The specific assays depend on the therapeutic target.

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., for carbonic anhydrase), their potency is measured by determining the concentration required to inhibit the enzyme's activity by 50% (IC₅₀) or by determining the inhibition constant (Ki). nih.govresearchgate.netrsc.org

Antiproliferative Assays: If the target is cancer, derivatives are tested for their ability to inhibit the growth of various cancer cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer). nih.gov The potency is often reported as the GI₅₀ (concentration for 50% growth inhibition).

Antimicrobial Assays: For antimicrobial agents, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the compound that prevents visible growth of a particular microorganism. nih.gov

The results of these evaluations are crucial for establishing a Structure-Activity Relationship (SAR), which correlates the chemical structure of the analogues with their biological activity. acs.org This information feeds back into the design process for the next generation of compounds.

Below is a data table illustrating representative data from the biological evaluation of hypothetical sulfonamide derivatives, based on findings for similar compound classes. nih.govresearchgate.netrsc.org

| Compound ID | Modification | Target Enzyme Inhibition (IC₅₀, nM) | Cancer Cell Growth Inhibition (GI₅₀, µM) |

| Lead Compound | 4-Fluoro-3-methanesulfonyl | 85 | 15.2 |

| Derivative A | Addition of 4-chlorophenyl group | 45 | 8.7 |

| Derivative B | Addition of 3-nitrophenyl group | 25 | 5.1 |

| Derivative C | Addition of carbohydrate moiety | 7 | 2.5 |

| Derivative D | Replacement of fluoro with chloro | 92 | 18.9 |

Structure-Based Drug Design Strategies for Lead Optimization

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often obtained from X-ray crystallography or Cryo-EM, to guide the optimization of a lead compound. chemrxiv.org This approach allows for a more targeted and efficient design process compared to traditional trial-and-error methods.

Molecular Docking: A central technique in SBDD is molecular docking. researchgate.net This computational method predicts the preferred orientation of a designed molecule when bound to its target protein. nih.gov Researchers can visualize how a derivative of 4-fluoro-3-methanesulfonylbenzene-1-sulfonamide might fit into the active site of its target enzyme. The docking simulations can reveal key interactions, such as:

Hydrogen bonds between the sulfonamide NH₂ and amino acid residues in the active site.

Coordination of the sulfonamide group to a metal ion (e.g., zinc in carbonic anhydrases). chemrxiv.org

Hydrophobic interactions between the benzene ring and nonpolar pockets of the protein.

By analyzing these predicted binding modes, chemists can make rational modifications to the lead structure. For example, if a nearby pocket in the active site is unoccupied, a substituent can be added to the derivative to fill that space and form additional favorable interactions, thereby increasing binding affinity and potency. nih.gov

Lead Optimization: The insights gained from molecular docking and other computational tools are used to iteratively refine the lead compound. The goals of lead optimization are to:

Enhance Potency and Selectivity: Modifications are made to maximize interactions with the desired target while minimizing interactions with off-target proteins, particularly closely related isoforms, to reduce potential side effects. chemrxiv.orgnih.gov

Improve Pharmacokinetic Properties: SBDD can also be used to address issues related to absorption, distribution, metabolism, and excretion (ADME). For example, if a part of the molecule is predicted to be susceptible to metabolic attack, it can be modified, such as by adding a fluorine atom, to block this process. tandfonline.com

This cycle of design, synthesis, biological evaluation, and structural analysis is repeated to progressively improve the properties of the derivatives, moving closer to a compound with the desired therapeutic profile for potential clinical development. mdpi.com

Future Research Directions and Unaddressed Research Gaps for 4 Fluoro 3 Methanesulfonylbenzene 1 Sulfonamide

Exploration of Novel Biological Targets for Fluorinated Benzenesulfonamides

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore present in drugs targeting a wide range of biological molecules. researchgate.netopenaccesspub.org However, the full potential of fluorinated analogues derived from 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide remains underexplored. A significant research gap exists in identifying and validating novel biological targets beyond the well-documented cyclooxygenase (COX) enzymes and carbonic anhydrases. tandfonline.comnih.gov

Future investigations should focus on:

Kinase Inhibition: Many kinase inhibitors feature sulfonamide groups. High-throughput screening of a library of derivatives of this compound against a panel of human kinases could uncover novel inhibitors for oncology or inflammatory diseases.

Neurodegenerative Diseases: Research indicates some fluorinated benzenesulfonamides can inhibit amyloid-β aggregation, a key pathological process in Alzheimer's disease. researchgate.net Future work could explore the potential of new analogues to modulate other targets in neurodegeneration, such as tau protein aggregation or neuroinflammation. mdpi.com

Antimicrobial Agents: With rising antibiotic resistance, there is an urgent need for new antimicrobial compounds. researchgate.net Screening campaigns against resistant bacterial strains (e.g., MRSA) and fungal pathogens could reveal derivatives with novel mechanisms of action. nih.govnih.gov

Ion Channel Modulation: Certain benzenesulfonamide derivatives have been shown to affect cardiovascular function by modulating ion channels. cerradopub.com.br This suggests a potential research avenue for developing novel treatments for hypertension or neuropathic pain. cerradopub.com.br

| Potential Target Class | Relevant Disease Area | Research Rationale |

| Protein Kinases | Oncology, Inflammation | Sulfonamide is a common moiety in approved kinase inhibitors. |

| Amyloid-β, Tau Protein | Alzheimer's Disease | Preliminary studies show anti-aggregation properties for some sulfonamides. researchgate.net |

| Dihydropteroate (B1496061) Synthase | Bacterial Infections | Classic target for sulfa drugs; new derivatives may overcome resistance. nih.gov |

| T-type Calcium Channels | Neuropathic Pain, Hypertension | Known activity for some benzenesulfonamide scaffolds. cerradopub.com.br |

Advanced Synthetic Methodologies for Complex Analogues

While classical methods for sulfonamide synthesis are effective, they can be limited when creating highly complex or diverse molecular libraries. researchgate.netijarsct.co.in Future research should focus on developing and applying more advanced and efficient synthetic strategies to generate analogues of this compound.

Key areas for methodological advancement include:

C-H Activation: Direct functionalization of C-H bonds on the benzene (B151609) ring or on subsequent modifications would provide a more atom-economical and efficient route to novel analogues, bypassing multi-step pre-functionalization strategies.

Photoredox and Electrochemical Catalysis: These modern techniques offer mild and sustainable conditions for forming S-N bonds and other key linkages, allowing for greater functional group tolerance and access to previously difficult-to-synthesize structures. thieme-connect.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of derivatives can improve safety, scalability, and reaction efficiency, enabling the rapid production of compound libraries for screening purposes.

Modular Synthesis: Developing modular, two-step routes, perhaps using hypervalent iodine-mediated amination or other modern coupling reactions, would allow for the rapid assembly of diverse structures from simple building blocks. acs.org

Integrated Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful tool in modern drug discovery. dntb.gov.uamdpi.com For this compound derivatives, an integrated approach can accelerate the discovery of new lead compounds and provide deep mechanistic insights.

Future research should systematically combine:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of virtual compounds, prioritizing synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking and Dynamics: In silico docking can predict how novel analogues bind to target proteins, such as kinases or viral enzymes. mdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of these protein-ligand complexes over time. mdpi.comrsc.org

DFT (Density Functional Theory) Studies: DFT calculations can be used to fine-tune the understanding of the electronic structure and properties of lead compounds, guiding further optimization. mdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase can help eliminate compounds with unfavorable profiles, saving time and resources. nih.gov

This integrated workflow creates a feedback loop where computational predictions guide experimental work, and the resulting empirical data is used to refine and improve the predictive power of the computational models.

Development of Targeted Probes for Mechanistic Studies

A significant gap in understanding the full biological potential of fluorinated benzenesulfonamides is the definitive identification of their molecular targets and mechanisms of action. This compound can serve as a core scaffold for the design of chemical probes to investigate these biological questions.

Future directions include the synthesis of:

Photoaffinity Probes: By incorporating a photo-reactive group (e.g., an aryl azide or benzophenone) into the structure of a biologically active derivative, researchers can create probes that covalently bind to their target protein upon UV irradiation. nih.govacs.org Subsequent proteomic analysis can then identify the specific protein target.

Affinity-Based Probes: Attaching a biotin tag to a derivative allows for the capture and isolation of its binding partners from cell lysates, a technique known as affinity purification. nih.gov

Fluorescent Probes: Incorporating a fluorophore (like rhodamine) would enable the visualization of the compound's subcellular localization and its interaction with targets in living cells using advanced microscopy techniques. nih.gov

Radiolabeled Analogues: The synthesis of an 18F-labeled version of a promising derivative could be used as a tracer for Positron Emission Tomography (PET) imaging, allowing for non-invasive studies of drug distribution and target engagement in vivo. researchgate.net

Investigation into Unexplored Biological Activities at the Molecular Level

The broad therapeutic use of sulfonamides suggests that their biological activities are more varied than currently appreciated. nih.govmdpi.com Research into derivatives of this compound should proactively investigate novel biological effects at the molecular level.

Unaddressed research areas include:

Epigenetic Modulation: Investigating whether derivatives can inhibit enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases, could open new avenues in cancer therapy.

Immune System Modulation: Some sulfonamides have shown immunomodulatory effects. nih.gov Systematic studies are needed to determine if derivatives can enhance or suppress specific immune signaling pathways, potentially serving as vaccine adjuvants or treatments for autoimmune diseases. nih.gov

Metabolic Regulation: The historical development of sulfonylureas as anti-diabetic agents highlights the potential of sulfonamides to influence metabolic pathways. openaccesspub.org Exploring effects on targets like AMP-activated protein kinase (AMPK) or sirtuins could yield new therapies for metabolic disorders.

Polypharmacology: It is known that sulfonamides can bind to multiple targets. nih.gov A systematic investigation into the polypharmacology of new derivatives could intentionally design multi-target agents for complex diseases like cancer or Alzheimer's, where hitting a single target is often insufficient. mdpi.com

Q & A

Q. What synthetic methodologies are employed to prepare 4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide, and what intermediates are critical?

The synthesis involves sequential sulfonation and fluorination. Starting with benzene derivatives, methanesulfonyl groups are introduced via sulfonation using chlorosulfonic acid, followed by fluorination with agents like DAST (diethylaminosulfur trifluoride). Key intermediates include sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) and fluorinated precursors. Purification typically uses recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves 3D molecular geometry, as demonstrated for structurally similar sulfonamides (e.g., [(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl] derivatives). Computational tools like PubChem’s InChI and Lexichem TK supplement experimental data .

Q. What functional groups dictate the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing methanesulfonyl and fluoro groups activate the benzene ring for electrophilic substitution at the para position. The sulfonamide moiety (-SO₂NH₂) participates in hydrogen bonding and coordination chemistry, influencing solubility and biological interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data (e.g., bond angles or torsional strain)?

Discrepancies arise from approximations in density functional theory (DFT) calculations. Cross-validation using high-resolution X-ray crystallography (e.g., APEX2-refined structures) and solid-state NMR can reconcile differences. For example, torsional strain in the sulfonamide group may require dynamic NMR studies to assess conformational flexibility .

Q. What strategies optimize reaction yields when introducing the methanesulfonyl group under anhydrous conditions?

Yield optimization involves controlled addition of sulfonating agents (e.g., methanesulfonyl chloride) in dry dichloromethane, with catalytic pyridine to scavenge HCl. Temperature gradients (0°C to room temperature) minimize side reactions. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound’s potential as a phosphodiesterase inhibitor?

SAR studies require systematic modification of the sulfonamide and fluoro groups while assessing inhibition potency via enzyme assays (e.g., cAMP hydrolysis). Comparative analysis with analogues like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives identifies critical substituents. Molecular docking using PDB structures (e.g., PDE4B) predicts binding affinity .

Q. What methodologies address solubility challenges in biological assays for hydrophobic sulfonamide derivatives?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation enhance aqueous solubility. Micellar electrokinetic chromatography (MEKC) evaluates solubility-pharmacokinetic relationships. For in vitro testing, serum albumin carriers mimic physiological conditions .

Q. How is regioselectivity achieved during fluorination to avoid polysubstitution on the benzene ring?

Directed ortho-metalation (DoM) strategies using lithium bases position the fluoro group selectively. Computational modeling (e.g., Hirshfeld surface analysis) predicts electronic effects of the methanesulfonyl group, guiding reagent choice (e.g., Selectfluor vs. DAST) to minimize competing reactions .

Q. What stability studies are critical for storing this compound under varying pH and temperature conditions?

Accelerated stability testing (40°C/75% RH) over 12 weeks, analyzed via HPLC, identifies degradation products. pH-dependent hydrolysis studies (pH 1–13) reveal susceptibility of the sulfonamide bond, informing storage in amber vials under nitrogen at -20°C .

Q. How can researchers validate contradictory bioactivity data across different cell lines or assay platforms?

Orthogonal assays (e.g., Western blotting for target protein expression alongside enzymatic assays) control for cell-specific variability. Meta-analysis of public datasets (e.g., PubChem BioAssay) identifies confounding factors like off-target effects or cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.